molecular formula C13H16N2O7S B2559852 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid CAS No. 1009005-00-8

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid

Cat. No.: B2559852
CAS No.: 1009005-00-8
M. Wt: 344.34
InChI Key: BCJADHDQEGJTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid is a complex organic compound with the molecular formula C13H16N2O7S and a molecular weight of 344.34 g/mol . This compound is known for its unique structure, which includes a benzodioxine ring and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the sulfonamide intermediate with a butanoic acid derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pentanoic acid: Similar structure but with a pentanoic acid moiety.

Uniqueness

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its benzodioxine ring and sulfonamide group provide distinct chemical properties that can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7S/c14-12(16)4-2-9(13(17)18)15-23(19,20)8-1-3-10-11(7-8)22-6-5-21-10/h1,3,7,9,15H,2,4-6H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJADHDQEGJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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